1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
説明
特性
CAS番号 |
127792-84-1 |
|---|---|
分子式 |
C4H11ClN2O4S2 |
分子量 |
250.7 g/mol |
IUPAC名 |
N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |
InChIキー |
QVKFHBWVOPWLGX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
正規SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
他のCAS番号 |
127792-84-1 |
同義語 |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |
製品の起源 |
United States |
準備方法
DMF-Based Synthesis with Lithium Chloride
The most widely documented method involves reacting 1,2-bis(methylsulfonyl)hydrazine (BMH) with lithium chloride in DMF at 60°C for 16–24 hours.
Reaction Conditions and Optimization
-
Reactants : BMH (237 g), LiCl (131 g, 0.55 g per g BMH).
-
Solvent : DMF (1,085 mL, 5.0 mL per g BMH).
-
Temperature : 60°C.
-
Duration : 16–24 hours.
-
Yield : 88%.
The reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy. Post-reaction, the mixture is cooled, diluted with water, and filtered to isolate the product. Trituration in hexanes removes residual impurities, yielding pale solids with a melting point of 133–135°C.
Mechanistic Insights
The substitution proceeds via an mechanism, where chloride ions attack the electrophilic carbon adjacent to the leaving group (e.g., hydroxyl). DMF stabilizes the transition state through polar interactions, accelerating the reaction compared to non-polar solvents.
Acetone Reflux Method
An alternative approach employs acetone under reflux for 72 hours, though this method is less efficient and rarely used in modern protocols.
Industrial Production Methods
Industrial synthesis scales the DMF-based protocol while integrating advanced purification techniques to meet regulatory standards.
Large-Scale Reaction Design
Quality Control Metrics
-
Purity : ≥99% (HPLC/UV).
-
Impurity Profile : Residual DMF <10 ppm (GC-MS).
Reaction Mechanism and Kinetics
Mechanistic Pathway
The synthesis proceeds through three stages:
-
Activation : BMH reacts with LiCl to form a chloroethyl intermediate.
-
Substitution : Chloride displaces the leaving group (e.g., hydroxyl) via .
-
Crystallization : Product precipitates upon cooling and quenching with water.
The rate-limiting step is the formation of the chloroethyl intermediate, as evidenced by protonometric assays tracking liberation during the reaction.
Kinetic Analysis
-
Activation Energy : 85 kJ/mol (calculated via Arrhenius plot).
-
Rate Law : Second-order kinetics, dependent on [BMH] and [Cl⁻].
Comparative Analysis of Methodologies
| Parameter | DMF Method | Acetone Method |
|---|---|---|
| Solvent | DMF | Acetone |
| Temperature | 60°C | 56°C (reflux) |
| Duration | 16–24 hours | 72 hours |
| Yield | 88% | Not reported |
| Purity | ≥99% | Comparable |
| Scalability | High | Moderate |
The DMF method outperforms acetone in yield, speed, and scalability, making it the industry preferred route.
化学反応の分析
科学研究への応用
VPN-4090CEは、科学研究において幅広い用途があります。
化学: 様々なスルホニルヒドラジン誘導体を調製するための有機合成における試薬として使用されます。
生物学: 細胞プロセスへの影響とその生化学的ツールとしての可能性について研究されています。
科学的研究の応用
Anticancer Prodrug Development
- Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .
Targeting Hypoxic Tumor Regions
- KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .
Research Findings
Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:
- Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .
- Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .
Case Studies and Data Tables
作用機序
VPN-4090CEは、アルキル化と呼ばれるプロセスを通じて効果を発揮します。このプロセスでは、アルキル基をDNAに移転します。これにより、DNAの架橋が起こり、その結果、DNAの複製と転写が阻害されます。主な分子標的はDNAのグアニン塩基であり、アルキル基と共有結合を形成します。 このメカニズムは、急速に増殖する癌細胞のアポトーシスを誘導するため、その抗腫瘍活性を担っています .
類似化合物との比較
Table 1: Comparative Overview of Key Compounds
| Compound | Activation Mechanism | Target DNA Lesion | Selectivity | Therapeutic Index | Clinical Status |
|---|---|---|---|---|---|
| 90CE | Spontaneous decomposition | O⁶-(2-chloroethyl)guanine | Broad, AGT-deficient tumors | Moderate | Preclinical |
| Laromustine (101M) | Base-catalyzed | O⁶-(2-chloroethyl)guanine | AGT-deficient, crosses BBB | High | Phase II (AML) |
| KS119 | Reductive (hypoxic) | O⁶-(2-chloroethyl)guanine | Hypoxic tumor regions | High | Preclinical |
| BCNU | Hydrolysis | Multiple alkylations | Low selectivity | Low | Approved (various) |
Table 2: Efficacy in Preclinical Models
Research Findings and Mechanistic Insights
- Superior Selectivity : 90CE prodrugs generate 3–5× more O⁶-guanine adducts than BCNU, enhancing efficacy in AGT-deficient tumors .
- pH-Dependent Activation : Laromustine’s efficacy is attributed to general base-catalyzed activation rather than isocyanate release, reducing off-target toxicity .
- Hypoxic Targeting : KS119’s reductive activation leverages tumor hypoxia, achieving 90CE release with 10× higher potency than laromustine under low oxygen .
- Resistance Mechanisms : KS119 partially evades AGT repair, enabling cytotoxicity even in AGT-expressing cells .
生物活性
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.
90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:
- Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.
- Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.
- Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .
In Vitro Studies
In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:
- Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .
- Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .
In Vivo Studies
90CE has shown promising results in murine models:
- Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .
- Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .
Clinical Applications and Case Studies
- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .
- Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .
Data Summary
Q & A
Q. What synthetic methodologies are employed to prepare 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine and its derivatives, and how are these compounds structurally validated?
The synthesis typically involves a multi-step process:
- Step 1 : Reacting 1-(2-chloroethyl)hydrazine with methylsulfonyl chloride to introduce sulfonyl groups.
- Step 2 : Functionalization of the hydrazine core via reductive amination or carbamoylation for prodrug derivatives (e.g., KS119) .
- Validation : Structural confirmation is achieved via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, KS119’s two stable conformers were resolved using X-ray diffraction .
Q. What is the primary mechanism of cytotoxicity for this compound, and how does it interact with DNA?
The compound acts as a DNA crosslinking agent via alkylation. The 2-chloroethyl group generates a reactive chloroethyl diazene intermediate, which forms interstrand crosslinks (ICLs) at guanine N7 positions. This disrupts DNA replication and triggers apoptosis . Unlike chloroethylnitrosoureas, its bis(methylsulfonyl) groups enhance stability, reducing off-target effects .
Q. What experimental models are used to evaluate its antitumor efficacy, and how do results vary between in vitro and in vivo systems?
- In vitro : Human cancer cell lines (e.g., HL-60 leukemia, HCT-116 colon carcinoma) are treated under normoxic/hypoxic conditions. Cytotoxicity is quantified via IC₅₀ values and clonogenic assays .
- In vivo : Murine xenograft models (e.g., EMT6 mammary carcinoma) assess tumor growth inhibition. Hypoxia-targeting derivatives like KS119 show enhanced activity in low-oxygen microenvironments .
Advanced Research Questions
Q. How do conformational isomers of derivatives like KS119 influence biological activity, and what techniques differentiate their properties?
KS119 exists as syn and anti conformers due to restricted rotation around the hydrazine bond. The syn conformer exhibits 10-fold higher cytotoxicity than the anti form. Techniques like differential scanning calorimetry (DSC) and crystallography reveal distinct melting points and hydrogen-bonding patterns, correlating with metabolic activation rates .
Q. What strategies are used to design hypoxia-selective derivatives, and how are these evaluated experimentally?
Hypoxia-targeting involves attaching nitroaromatic groups (e.g., 4-nitrophenethyl) that undergo reductase-mediated activation in low-oxygen environments. For example, KS119’s nitro group is reduced to a hydroxylamine intermediate under hypoxia, releasing the active cytotoxin. Selectivity is validated using paired aerobic/hypoxic cell cultures and tumor-bearing animal models .
Q. How do researchers reconcile contradictions in DNA lesion profiles compared to other alkylating agents?
While chloroethylnitrosoureas produce O⁶-guanine adducts, this compound predominantly forms N7-guanine ICLs. Discrepancies arise from differences in reactive intermediates (e.g., isocyanates vs. diazenes). Comparative studies using comet assays and HPLC-MS quantify lesion specificity .
Q. What role does pH play in the activation of prodrug derivatives, and how is this optimized for therapeutic use?
At acidic pH (e.g., tumor microenvironments), general base catalysis accelerates hydrolysis of carbamate prodrugs (e.g., KS119), releasing the active compound. Kinetic studies using buffer systems (pH 5.0–7.4) and LC-MS monitor degradation rates. Derivatives with electron-withdrawing substituents enhance pH sensitivity .
Q. How are pharmacokinetic challenges addressed to improve the therapeutic index of this compound?
- Prodrug optimization : Masking the hydrazine with labile groups (e.g., 4-nitrophenethyl carbonate) improves plasma stability .
- Formulation : Parenteral emulsions or liposomal encapsulation reduce systemic toxicity .
- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., methylsulfonyl cleavage products) .
Q. What combinatorial approaches enhance its efficacy while mitigating resistance mechanisms?
Synergy is observed with:
- Radiotherapy : Hypoxia-activated derivatives sensitize radioresistant cells .
- PARP inhibitors : Exacerbate synthetic lethality in BRCA-deficient models .
- Glutathione depleters : Reverse resistance mediated by thiol conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
